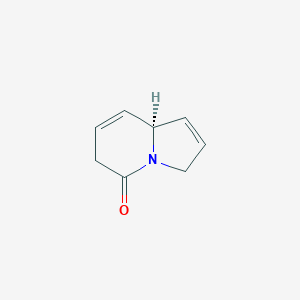
(8aS)-6,8a-dihydro-3H-indolizin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8aS)-6,8a-dihydro-3H-indolizin-5-one is a heterocyclic organic compound that belongs to the family of indolizines. It is a cyclic molecule that contains nitrogen atoms in its ring structure. The compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of (8aS)-6,8a-dihydro-3H-indolizin-5-one is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemische Und Physiologische Effekte
Several studies have reported that (8aS)-6,8a-dihydro-3H-indolizin-5-one possesses various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to possess antibacterial and antifungal activities. Additionally, (8aS)-6,8a-dihydro-3H-indolizin-5-one has been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (8aS)-6,8a-dihydro-3H-indolizin-5-one is its potential as a scaffold for the development of new drugs. The compound possesses a unique ring structure that may allow for the development of novel pharmacophores. However, one of the limitations of (8aS)-6,8a-dihydro-3H-indolizin-5-one is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (8aS)-6,8a-dihydro-3H-indolizin-5-one. One possible direction is the development of new derivatives of the compound with improved solubility and bioactivity. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, the compound may be useful in the development of new materials with unique physical and chemical properties.
Synthesemethoden
The synthesis of (8aS)-6,8a-dihydro-3H-indolizin-5-one can be achieved through different methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The reaction leads to the formation of a cyclic imine intermediate, which is then reduced to (8aS)-6,8a-dihydro-3H-indolizin-5-one.
Wissenschaftliche Forschungsanwendungen
(8aS)-6,8a-dihydro-3H-indolizin-5-one has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential as a scaffold for the development of new drugs.
Eigenschaften
CAS-Nummer |
151983-40-3 |
|---|---|
Produktname |
(8aS)-6,8a-dihydro-3H-indolizin-5-one |
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
(8aS)-6,8a-dihydro-3H-indolizin-5-one |
InChI |
InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-4,7H,5-6H2/t7-/m0/s1 |
InChI-Schlüssel |
UQZANANSZTVBKA-ZETCQYMHSA-N |
Isomerische SMILES |
C1C=C[C@H]2C=CCN2C1=O |
SMILES |
C1C=CC2C=CCN2C1=O |
Kanonische SMILES |
C1C=CC2C=CCN2C1=O |
Synonyme |
5(3H)-Indolizinone,6,8a-dihydro-,(8aS)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



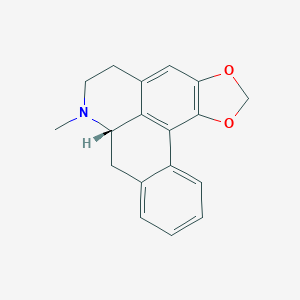
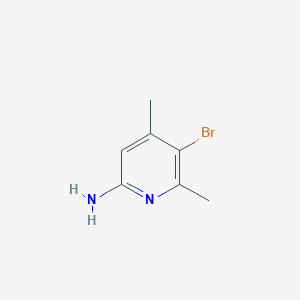
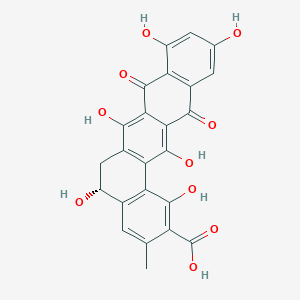
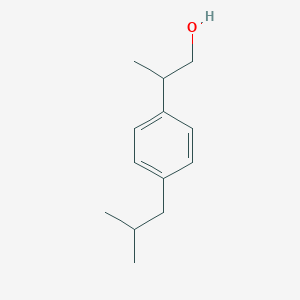
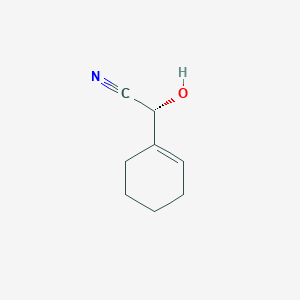
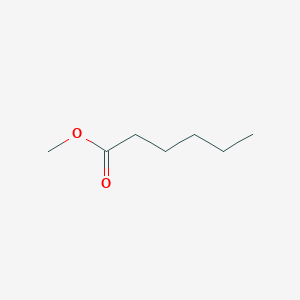
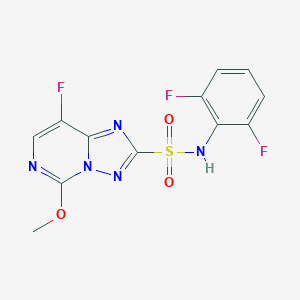
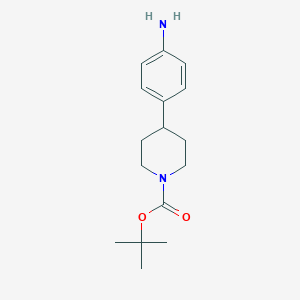
acetic acid](/img/structure/B129763.png)
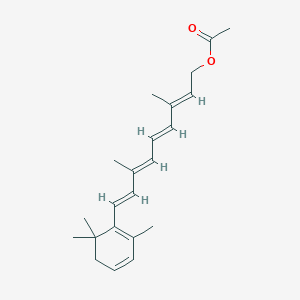
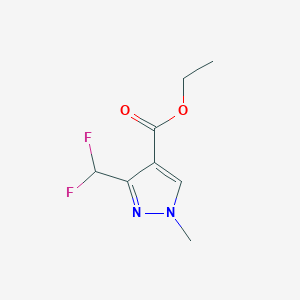

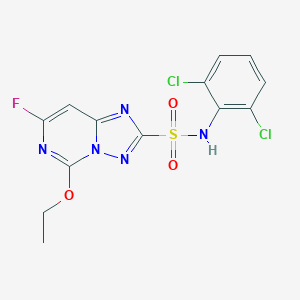
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)